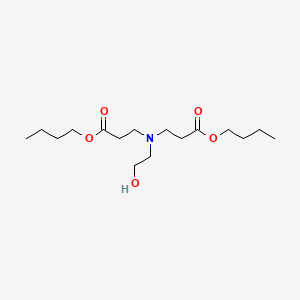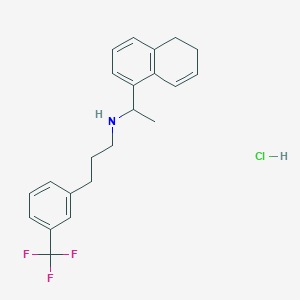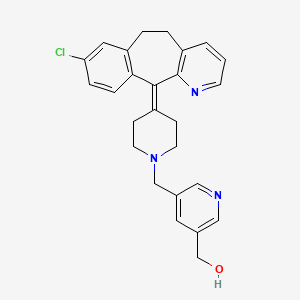
Hydroxymethyl Rupatadine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxymethyl Rupatadine is a derivative of Rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The addition of a hydroxymethyl group to Rupatadine can potentially enhance its pharmacological properties, making it a compound of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxymethyl Rupatadine involves the hydroxymethylation of Rupatadine. This process typically includes the reaction of Rupatadine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is usually maintained between 25°C to 50°C.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxymethyl Rupatadine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of Rupatadine.
Substitution: Formation of various substituted Rupatadine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the effects of hydroxymethylation on pharmacological properties.
Biology: Investigated for its potential effects on cellular pathways and receptor interactions.
Medicine: Explored for its enhanced antihistamine and anti-inflammatory properties compared to Rupatadine.
Industry: Potential use in the development of new therapeutic agents and formulations.
Wirkmechanismus
Hydroxymethyl Rupatadine exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. This dual antagonism helps reduce allergic symptoms such as nasal congestion, itching, and inflammation. The hydroxymethyl group may enhance the compound’s binding affinity and selectivity for these receptors, leading to improved efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Loratadine: Another second-generation antihistamine with similar H1 receptor antagonism.
Desloratadine: A metabolite of Loratadine with enhanced potency.
Cetirizine: A second-generation antihistamine with similar pharmacological properties.
Uniqueness
Hydroxymethyl Rupatadine is unique due to the presence of the hydroxymethyl group, which can enhance its pharmacological properties. This modification may lead to improved efficacy, reduced side effects, and better patient compliance compared to other similar compounds.
Eigenschaften
Molekularformel |
C26H26ClN3O |
|---|---|
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C26H26ClN3O/c27-23-5-6-24-22(13-23)4-3-21-2-1-9-29-26(21)25(24)20-7-10-30(11-8-20)16-18-12-19(17-31)15-28-14-18/h1-2,5-6,9,12-15,31H,3-4,7-8,10-11,16-17H2 |
InChI-Schlüssel |
DVXXHYSDRVAFOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CO)C5=C1C=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13841447.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)

![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
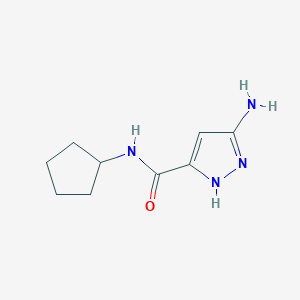
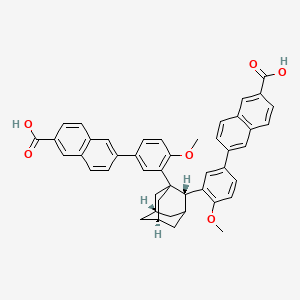
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
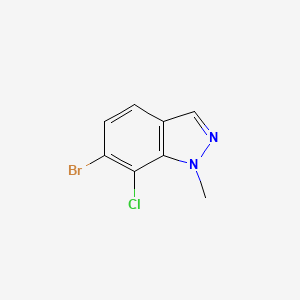
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
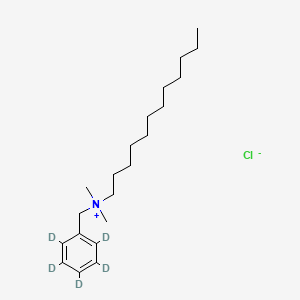
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
